USP7/USP47抑制剂

描述

USP7/USP47 inhibitor is a selective dual inhibitor of the cancer-related deubiquitylating proteases USP7 and USP47 . It plays a key role in modulating the levels of multiple proteins, including tumor suppressors, transcription factors, epigenetic modulators, DNA repair proteins, and regulators of the immune response . The abnormal expression of USP7 is found in various malignant tumors and a high expression signature generally indicates poor tumor prognosis . This suggests USP7 as a promising prognostic and druggable target for cancer therapy .

Synthesis Analysis

The synthesis of USP7/USP47 inhibitors is a topic of ongoing research . The development of potent and selective USP7 inhibitors still requires intensive research and development efforts before the pre-clinical benefits translate into the clinic .

Molecular Structure Analysis

The molecular structure of USP7/USP47 inhibitors is complex and varies depending on the specific inhibitor . The full-length structure of USP7 and the design strategy of representative USP7 inhibitors are briefly described in some studies .

科学研究应用

Cancer Treatment

- Field : Oncology

- Application Summary : USP7/USP47 inhibitors have been studied for their potential in cancer treatment. They play a key role in modulating the levels of multiple proteins, including tumor suppressors, transcription factors, epigenetic modulators, DNA repair proteins, and regulators of the immune response . Abnormal expression of USP7 is found in various malignant tumors and a high expression signature generally indicates poor tumor prognosis .

- Methods of Application : The application involves the use of small molecule inhibitors targeting USP7. These inhibitors interfere with ubiquitin binding, setting off a molecular chain reaction that helps stabilize a master tumour suppressor protein called p53 .

- Results : In lab experiments, the molecules killed cancer cells in a dish and augmented the anti-tumour effects of other chemotherapeutic agents .

Inflammatory Responses

- Field : Immunology

- Application Summary : USP47 plays a role in inflammatory responses. It regulates inflammasome activation and the release of proinflammatory cytokines .

- Results : The inhibition of USP47 can help manage inflammatory responses .

Myocardial Infarction

- Field : Cardiology

- Application Summary : USP47 is involved in the regulation of mechanisms related to myocardial infarction .

- Results : The inhibition of USP47 can potentially influence the outcomes of myocardial infarction .

Overcoming Resistance to Tyrosine Kinase Inhibitors

- Field : Oncology

- Application Summary : Inhibition of USP47 has been suggested as a novel targeted therapy to overcome resistance to tyrosine kinase inhibitors in chronic myelogenous leukemia (CML) and hematologic malignancies expressing mutant EZH2 .

- Results : The inhibition of USP47 can potentially overcome resistance to tyrosine kinase inhibitors .

Regulation of Epigenetic Repressor Complex

- Field : Epigenetics

- Application Summary : USP7 inhibitors upregulate transcription of genes normally silenced by the epigenetic repressor complex, polycomb repressive complex 2 (PRC2) .

- Results : The inhibition of USP7 can potentially upregulate transcription of genes normally silenced by PRC2 .

Enhancement of Immune Function

- Field : Immunology

- Application Summary : Inhibitors of USP7 (USP7i) may enhance immune function .

- Results : The inhibition of USP7 can potentially enhance immune function .

Reversal of Malignant Tumor Behavior

- Field : Oncology

- Application Summary : USP47 is highly expressed in many tumors and is widely involved in tumor development, metastasis, drug resistance, epithelial-mesenchymal transition, and other processes .

- Results : Targeted inhibition of USP47 can reverse malignant tumor behavior .

Neuronal Development

- Field : Neurology

- Application Summary : USP47 plays a role in neuronal development .

- Results : The inhibition of USP47 can potentially influence neuronal development .

Sensitizing Tumor Cells to DNA Damaging Agents

安全和危害

未来方向

The synergistic effect of combining USP7 inhibition with cancer immunotherapy is a promising therapeutic approach, though its clinical efficacy is yet to be proven . The recent developments in understanding the intrinsic role of USP7, its interplay with other molecular pathways, and the therapeutic potential of targeting USP7 functions are areas of active research .

属性

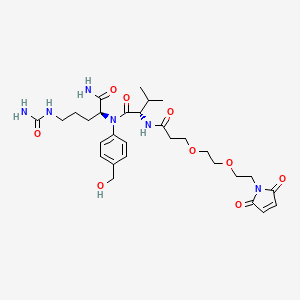

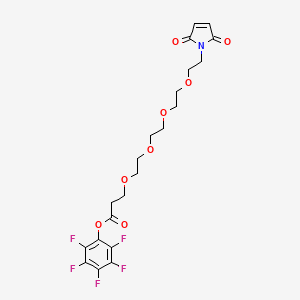

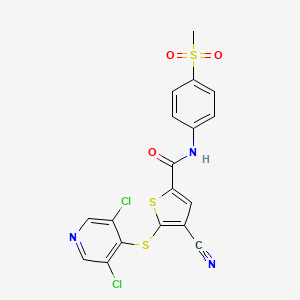

IUPAC Name |

4-cyano-5-(3,5-dichloropyridin-4-yl)sulfanyl-N-(4-methylsulfonylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3O3S3/c1-29(25,26)12-4-2-11(3-5-12)23-17(24)15-6-10(7-21)18(27-15)28-16-13(19)8-22-9-14(16)20/h2-6,8-9H,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDJFFQZIISQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)SC3=C(C=NC=C3Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

USP7/USP47 inhibitor | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。